molecular formula C14H20O2 B8789654 3-(Cyclohexylmethoxy)-2-methylphenol

3-(Cyclohexylmethoxy)-2-methylphenol

Cat. No.: B8789654
M. Wt: 220.31 g/mol
InChI Key: QNJYSBZHGAVWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclohexylmethoxy)-2-methylphenol is a phenolic derivative characterized by a cyclohexylmethoxy group at the 3-position and a methyl group at the 2-position of the aromatic ring. This compound’s structure combines lipophilic cyclohexylmethoxy and methyl substituents, which may enhance its membrane permeability and stability compared to simpler phenolic analogs.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-(cyclohexylmethoxy)-2-methylphenol

InChI

InChI=1S/C14H20O2/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h5,8-9,12,15H,2-4,6-7,10H2,1H3

InChI Key

QNJYSBZHGAVWNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OCC2CCCCC2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs and Similar Compounds

Substituent Effects on Physicochemical Properties

The cyclohexylmethoxy group distinguishes 3-(cyclohexylmethoxy)-2-methylphenol from common phenolic derivatives like 2-methylphenol () and 2-methoxyphenol (). Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Lipophilicity (LogP) Biological Activity
This compound Cyclohexylmethoxy, methyl ~220 (estimated) High (bulky substituents) Potential membrane permeability
2-Methylphenol Methyl 108.14 Moderate Bactericidal, plant growth inhibition
2-Methoxyphenol Methoxy 124.14 Low Antioxidant, lignin degradation
4-(Benzyloxy)-3-phenethoxyphenol (C3) Benzyloxy, phenethoxy 324.37 () High Synthetic intermediate ()

Key Findings :

  • 2-Methylphenol and 4-methylphenol exhibit bactericidal activity, suggesting that methyl substitution on phenolic rings may enhance antimicrobial properties. However, bulkier substituents like cyclohexylmethoxy could alter target specificity .
Pharmacological and Regulatory Considerations

For example:

  • Cyclohexylphenols with 5-position alkyl substitutions are classified as controlled substances due to structural similarity to synthetic opioids ().

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